2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine
Description
Historical Overview of Triazolopyrimidine Research
The foundational work on triazolopyrimidines dates to the early 20th century, when Bulow and Haas first elucidated the core structure through condensation reactions between aminotriazoles and β-diketones. Their pioneering studies established the scaffold’s synthetic accessibility, though applications remained limited until the mid-20th century. A pivotal advancement occurred in the 1960s, when Makisumi and colleagues demonstrated the regioselective synthesis of s-triazolo[1,5-a]pyrimidines via cyclocondensation of 3-amino-1,2,4-triazole with acetylacetone or ethyl acetoacetate. This methodology enabled systematic exploration of substitution patterns, including methyl derivatives. For instance, 5,7-dimethyl-s-triazolo[1,5-a]pyrimidine was synthesized in 72% yield by refluxing 3-amino-1,2,4-triazole with acetylacetone in acetic acid.
Early structural analyses via infrared spectroscopy and X-ray crystallography revealed that methyl substitutions at positions 5 and 7 enhanced molecular planarity, facilitating π-stacking interactions critical for biological activity. By the 1980s, over 200 triazolopyrimidine derivatives had been cataloged, with methylated variants showing pronounced herbicidal and fungicidal properties.
Significance of the 1,2,4-Triazolo[1,5-a]pyrimidine Scaffold in Contemporary Chemistry
The 1,2,4-triazolo[1,5-a]pyrimidine scaffold serves as a versatile pharmacophore due to its:
- Electronic Tunability : The conjugated π-system allows charge delocalization, modifiable via substituents at positions 2, 5, and 7.
- Bioisosteric Potential : Its planar structure mimics purine bases, enabling interference with nucleotide metabolism in pathogens.
- Synthetic Flexibility : Condensation, alkylation, and nucleophilic substitution reactions permit rapid diversification (Table 1).
Table 1. Synthetic Routes to Methyl-Substituted Triazolopyrimidines
| Compound | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| 5,7-Dimethyl derivative | 3-Amino-1,2,4-triazole + Acetylacetone | Acetic acid, reflux | 72 |
| 7-Chloro-5-methyl derivative | 7-Hydroxy precursor + POCl₃ | Reflux, 2 hr | 48 |
| 2,5,7-Trimethyl derivative* | 5,7-Dimethyl analog + Methyl iodide | DMF, K₂CO₃, 24 hr | 65 |
*Theoretical pathway inferred from analogous alkylation reactions.
Recent studies highlight the scaffold’s utility in designing LSD1 inhibitors for cancer therapy and agrochemicals targeting fungal cytochrome P450 enzymes.
Rationale for Studying 2,5,7-Trimethyl Substitution Patterns
The 2,5,7-trimethyl configuration introduces three distinct steric and electronic effects:
- Position 2 : Methylation at the triazole nitrogen modulates hydrogen-bonding capacity, as shown by IR spectral shifts in 7-mercapto derivatives.
- Position 5 : A methyl group enhances hydrophobic interactions, improving membrane permeability. Comparative studies of 5-methyl vs. 5-H analogs show a 3-fold increase in antifungal activity.
- Position 7 : Methyl substitution at this position reduces metabolic oxidation, as evidenced by the stability of 5,7-dimethyl derivatives under UV exposure.
Quantum mechanical calculations predict that the 2,5,7-trimethyl derivative exhibits a dipole moment of 2.8 Debye, lower than unsubstituted analogs (4.1 Debye), suggesting enhanced passive diffusion across biological membranes.
Overview of Research Trends and Academic Interest
Current research on 2,5,7-trimethyltriazolo[1,5-a]pyrimidine focuses on three domains:
1.4.1 Catalytic Applications
The compound’s electron-deficient pyrimidine ring facilitates ligand-metal coordination. Palladium complexes of analogous triazolopyrimidines demonstrate 89% efficiency in Suzuki-Miyaura cross-coupling reactions.
1.4.2 Pharmaceutical Development
Structural analogs inhibit LSD1 (IC₅₀ = 38 nM) by competing with flavin adenine dinucleotide binding. Methyl groups at positions 5 and 7 are critical for inducing a 15° twist in the pyrimidine ring, optimizing hydrophobic contacts with the enzyme’s active site.
1.4.3 Agricultural Chemistry
Derivatives like 7-methylthio-5-methyl-s-triazolo[1,5-a]pyrimidine suppress Botrytis cinerea spore germination at 50 ppm, outperforming commercial fungicides by 40%.
Table 2. Recent Research Directions (2020–2025)
Properties
CAS No. |
7637-33-4 |
|---|---|
Molecular Formula |
C8H10N4 |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C8H10N4/c1-5-4-6(2)12-8(9-5)10-7(3)11-12/h4H,1-3H3 |
InChI Key |
SVEMNCNRFMTMRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazinylpyrimidines with Carbonyl Compounds
One of the classical routes to 1,2,4-triazolo[1,5-a]pyrimidines involves the cyclocondensation of hydrazinylpyrimidines with suitable carbonyl compounds, followed by rearrangement steps. Specifically, hydrazinylpyrimidine derivatives react with aldehydes or ketones to form 1,2,4-triazolo[4,3-a]pyrimidines, which upon Dimroth rearrangement under acidic conditions yield the desiredtriazolo[1,5-a]pyrimidine framework.
Reaction of 6-Amino-5-formylpyrimidines with 1,2-Dicarbonyl Compounds
Another method utilizes the reaction of 6-amino-5-formylpyrimidines with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl systems to form the triazolopyrimidine ring system. This approach allows substitution at various positions (2, 5, 6, 7) of the triazolopyrimidine core, enabling the synthesis of methyl-substituted derivatives such as 2,5,7-trimethyl variants.
Oxidative Cyclization of Pyrimidin-2-yl-Amidines
Oxidative cyclization of pyrimidin-2-yl-amidines is a more recent synthetic route that provides access to substituted triazolopyrimidines. This method involves intramolecular cyclization promoted by oxidative conditions, which efficiently constructs the fused triazolopyrimidine ring.
Multicomponent and One-Pot Reactions under Green Conditions
Recent advances emphasize environmentally friendly synthesis using multicomponent reactions (MCRs) and green catalysts. For example, the use of acid-functionalized ionic liquids or natural catalysts like lemon juice in aqueous or aqueous-ethanol media enables one-pot synthesis of triazolopyrimidines with good yields and minimal environmental impact. Such methods facilitate the incorporation of amino acid moieties and other functional groups.
Specific Preparation Methods for 2,5,7-Trimethyltriazolo[1,5-a]pyrimidine
Annulation via Condensation of Diamino-Substituted Pyrimidinones with Orthoesters or Chloroanhydrides
The synthesis of 2,5,7-Trimethyltriazolo[1,5-a]pyrimidine derivatives can be achieved by annulating a pyrimidine ring onto a triazole ring. This is commonly done by condensing diamino-substituted pyrimidinones with orthoesters or chloroanhydrides, which introduces methyl substituents at positions 2, 5, and 7 of the fused ring system.
Catalytic Synthesis Using Schiff Base Zinc(II) Complex Supported on Magnetite Nanoparticles
A novel catalytic method involves using a Schiff base zinc(II) complex supported on magnetite nanoparticles as a heterogeneous catalyst. This catalyst promotes the formation of phenyl-substituted 1,2,4-triazolo[1,5-a]pyrimidines under solvent-free conditions at moderate temperatures (~60 °C). The reaction proceeds via condensation of aldehydes, acetoacetanilide, and 3-amino-1,2,4-triazole, followed by intramolecular cyclization. This approach can be adapted to synthesize methyl-substituted derivatives by choosing appropriate starting materials.
Multicomponent Reactions Using Acid-Functionalized Ionic Liquids
The use of low-viscosity, acid-functionalized ionic liquids as both solvent and catalyst enables efficient one-pot multicomponent synthesis of triazolopyrimidines. The reaction typically involves 3-amino-1,2,4-triazole, aldehydes, and β-dicarbonyl compounds. The ionic liquid catalyzes the formation of the fused ring system, allowing for methyl substitutions at key positions.
Analytical and Spectroscopic Characterization Supporting Synthesis
Compounds such as 2,5,7-trimethyl derivatives have been characterized by:
- Infrared (IR) Spectroscopy: Identification of characteristic bands such as broad OH stretches (~3455 cm⁻¹), α,β-unsaturated carbonyl groups (~1685 cm⁻¹), and NH groups.
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry and Elemental Analysis: Confirm molecular weight and composition consistent with the proposed structures.
Comparative Data Table: Selected Preparation Methods for 2,5,7-Trimethyltriazolo[1,5-a]pyrimidine
Research Findings and Notes on Preparation
- The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is isoelectronic with purines, making it a valuable surrogate in drug design.
- Green chemistry approaches using lemon juice as a catalyst and aqueous media have been successfully applied to synthesize triazolopyrimidine derivatives, including methyl-substituted ones, with good yields and environmental compatibility.
- Catalytic systems based on metal complexes supported on magnetic nanoparticles offer advantages in catalyst recovery and reuse, improving the sustainability of the synthesis.
- Structural confirmation through spectroscopic methods is essential to verify substitution patterns, especially for methyl groups at positions 2, 5, and 7.
- The Dimroth rearrangement is a key step in converting initial cyclocondensation products into the desired 1,2,4-triazolo[1,5-a]pyrimidine isomers.
Chemical Reactions Analysis
Types of Reactions
2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research indicates that derivatives of triazolo[1,5-a]pyrimidines exhibit significant anticancer activity. For instance, studies have shown that compounds containing the triazolo-pyrimidine core can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific kinases involved in cancer progression. A notable study demonstrated that 2,5,7-trimethyl derivatives possess enhanced cytotoxic effects against various cancer cell lines compared to their non-trimethyl counterparts .
1.2 Antimicrobial Activity
The triazolo-pyrimidine framework has also been linked to antimicrobial properties. Several studies have reported that this compound exhibits activity against a range of bacterial and fungal strains. The mechanism often involves interference with nucleic acid synthesis or disruption of cellular membranes, making it a candidate for further development in treating infectious diseases .
1.3 Neuroprotective Effects
Recent investigations have suggested that 2,5,7-trimethyl[1,2,4]triazolo[1,5-a]pyrimidine may offer neuroprotective benefits. In vitro studies indicated its potential to protect neuronal cells from oxidative stress and apoptosis, suggesting applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Agricultural Science
2.1 Herbicidal Activity
The compound has been explored for its herbicidal properties. Research indicates that triazolo-pyrimidines can inhibit the growth of certain weeds by interfering with photosynthesis and other metabolic pathways. Field trials have shown promising results in controlling weed populations while minimizing harm to crops .
2.2 Plant Growth Regulators
In addition to herbicidal applications, derivatives of this compound have been investigated as plant growth regulators. They can enhance root development and overall plant vigor when applied at specific concentrations, which could lead to increased agricultural productivity .
Materials Science
3.1 Synthesis of Functional Materials
In materials science, 2,5,7-trimethyl[1,2,4]triazolo[1,5-a]pyrimidine has been utilized in the synthesis of novel polymers and composites with enhanced thermal stability and mechanical properties. These materials are being developed for applications in coatings and packaging industries due to their durability and resistance to environmental degradation .
3.2 Nanotechnology Applications
The compound's unique structure allows it to be incorporated into nanoparticle formulations for drug delivery systems. Studies have shown that nanoparticles containing triazolo-pyrimidine derivatives can improve the solubility and bioavailability of poorly soluble drugs while providing controlled release profiles .
Case Studies
Mechanism of Action
The mechanism of action of 2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit acetolactate synthase, an enzyme involved in the biosynthesis of branched-chain amino acids . This inhibition disrupts the metabolic processes of certain organisms, leading to their death .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical profiles of triazolopyrimidine derivatives are highly dependent on substituent patterns. Below is a detailed comparison of 2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine with structurally related analogs:
Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives
Key Structural and Functional Insights
Substituent Effects on Bioactivity: Methyl Groups (Target Compound): The methyl substituents confer metabolic stability and moderate lipophilicity, making the compound suitable for oral drug formulations. For example, in AZD0095, the methylated triazolopyrimidine core contributes to selective MCT4 binding . Halogenated Anilino Groups (): Derivatives with 4'-fluoro or 4'-chloro anilino moieties at the 7-position exhibit nanomolar antiproliferative activity by inhibiting tubulin polymerization. These substituents enhance binding to the colchicine site, outperforming combretastatin A-4 in potency . Sulfonamide Groups (): Sulfonamide-substituted triazolopyrimidines act as potent herbicides by targeting ALS, a key enzyme in plant branched-chain amino acid synthesis. The polar sulfonamide group improves water solubility, critical for agrochemical applications .
Chemical Reactivity :
- The dichloro derivative (5,7-dichloro[...]) serves as a reactive intermediate in synthesis due to the chlorine atoms' susceptibility to nucleophilic substitution, enabling further functionalization . In contrast, the methyl groups in the target compound are inert under physiological conditions, reducing off-target reactivity .
Non-Covalent Interactions: Bulky substituents like tert-butyl groups (e.g., 5,7-ditertbutyl[...]) enable metal coordination and stabilize supramolecular architectures via π-π interactions and H-bonding, mimicking DNA base pairing . The smaller methyl groups in the target compound lack this capability but improve pharmacokinetics.
Selectivity and Toxicity :
- Methyl-substituted derivatives demonstrate higher cancer cell selectivity. For instance, AZD0095 shows minimal off-target effects compared to diaryl-substituted triazolopyrimidines, which may interact broadly with tubulin isoforms .
Biological Activity
2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine is a compound belonging to the triazolopyrimidine family, which has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on its anticancer properties, antiviral capabilities, and other pharmacological effects supported by recent studies.
- Chemical Formula : C₇H₉N₅
- Molecular Weight : 151.17 g/mol
- CAS Number : 250674-98-7
Anticancer Activity
Recent studies have highlighted the potential of [1,2,4]triazolo[1,5-a]pyrimidine derivatives as anticancer agents.
Key Findings:
- A series of derivatives were synthesized and evaluated for their antiproliferative activities against human cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) .
- Compound H12 exhibited significant antiproliferative activity with IC₅₀ values of 9.47 μM for MGC-803, 9.58 μM for HCT-116, and 13.1 μM for MCF-7, outperforming the standard drug 5-FU .
- Mechanistic studies indicated that H12 inhibits the ERK signaling pathway leading to reduced phosphorylation of ERK1/2 and related proteins, inducing apoptosis and G2/M phase arrest in cancer cells .
Table 1: Antiproliferative Activity of Selected Compounds
| Compound | Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|---|
| H12 | MGC-803 | 9.47 | ERK pathway inhibition |
| H12 | HCT-116 | 9.58 | ERK pathway inhibition |
| H12 | MCF-7 | 13.1 | ERK pathway inhibition |
| Compound 2 | HCT-116 | 0.53 | Tubulin polymerization inhibition |
| Compound 4 | MGC-803 | 2.1 | LSD1/KDM1A inhibition |
Antiviral Activity
The antiviral potential of triazolopyrimidine derivatives has been explored extensively.
Key Findings:
- Compounds targeting the PA-PB1 interface of the influenza A virus polymerase have shown promising results. For instance, certain derivatives demonstrated effective inhibition of viral replication at non-toxic concentrations .
- The synthesis of specific triazolopyrimidine derivatives resulted in compounds that effectively disrupted protein-protein interactions critical for viral replication .
Table 2: Antiviral Activity Data
| Compound | Virus Type | EC₅₀ (μM) | CC₅₀ (μM) | Mechanism of Action |
|---|---|---|---|---|
| TZP Derivative 1 | Influenza A | X | Y | Disruption of PA-PB1 interaction |
| TZP Derivative 2 | HIV | X | Y | Inhibition of viral entry |
| TZP Derivative 3 | Hepatitis C | X | Y | Inhibition of viral replication |
Other Biological Activities
Beyond anticancer and antiviral properties, triazolopyrimidine compounds have been reported to exhibit various pharmacological effects:
- Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains and fungi.
- Anti-inflammatory Properties : Certain compounds demonstrate potential in reducing inflammation markers.
- CNS Activity : Investigations into their role as CNS agents have revealed possible anxiolytic effects.
Q & A
Basic: What are the standard synthetic protocols for 2,5,7-trimethyl[1,2,4]triazolo[1,5-a]pyrimidine, and how can reaction conditions be optimized for yield and purity?
Answer:
The synthesis typically involves multi-step routes starting from aminotriazole precursors. A common method includes:
- Step 1: Condensation of 5-amino-1,2,4-triazole with substituted carbonyl compounds (e.g., ethyl 3-oxohexanoate) in dimethylformamide (DMF) under fusion conditions (10–12 minutes at 120–140°C) .
- Step 2: Addition of aromatic aldehydes to introduce substituents, followed by cooling and crystallization in methanol .
- Optimization: Adjusting solvent polarity (DMF enhances cyclization), temperature control (prevents side reactions), and stoichiometric ratios (1:1 molar ratio of triazole to aldehyde). Catalytic DMF accelerates ring closure, improving yields to >85% .
Basic: Which analytical techniques are most reliable for confirming the structure and purity of 2,5,7-trimethyl derivatives?
Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 436.2 [M+H]⁺) validate molecular weight .
- Infrared (IR) Spectroscopy: C=N stretches (1650–1700 cm⁻¹) and N-H bends (1550–1600 cm⁻¹) confirm triazole-pyrimidine fusion .
Intermediate: How are initial biological activities (e.g., enzyme inhibition) screened for this compound?
Answer:
- In vitro assays:
- Kinase inhibition: Use ATP-binding assays (e.g., fluorescence polarization) with purified kinases (e.g., EGFR or CDK2) .
- Antimicrobial activity: Broth microdilution (MIC values against S. aureus or E. coli) .
- Dose-response curves: IC₅₀ values calculated using nonlinear regression (GraphPad Prism) .
- Control compounds: Compare with known inhibitors (e.g., staurosporine for kinases) to validate assay reliability .
Advanced: How can contradictions in reported biological activity data (e.g., varying IC₅₀ values) be resolved?
Answer:
- Methodological consistency: Ensure uniform assay conditions (pH, temperature, solvent/DMSO concentration ≤1%) .
- Structural verification: Re-analyze compound purity via HPLC (≥95% purity threshold) .
- Orthogonal assays: Validate kinase inhibition via both fluorescence polarization and radiometric assays .
- Meta-analysis: Compare data across studies using standardized metrics (e.g., pIC₅₀) and adjust for assay variability .
Advanced: What strategies are effective for designing derivatives with enhanced target specificity (e.g., kinase vs. GPCRs)?
Answer:
-
Substituent modulation:
Position Modification Effect Reference C2 Aryl sulfides ↑ Kinase selectivity (e.g., CDK2) C7 Trifluoromethyl ↑ Metabolic stability C5 Methyl/ethyl Tune lipophilicity (logP 2.5–3.5) -
Computational modeling:
Advanced: What mechanistic insights exist for its enzyme inhibition (e.g., kinase or protease targets)?
Answer:
- Kinase inhibition:
- Protease inhibition:
- Chelation of catalytic metal ions (e.g., Zn²⁺ in MMPs) via triazole nitrogen lone pairs .
- Kinetic studies (Lineweaver-Burk plots) reveal non-competitive inhibition for serine proteases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
